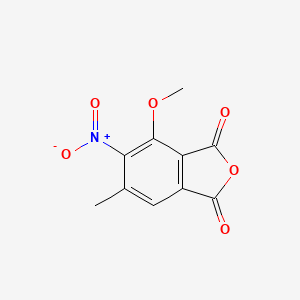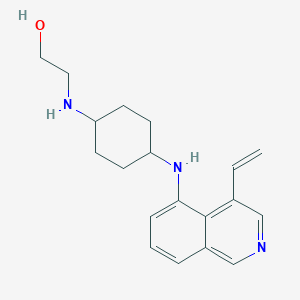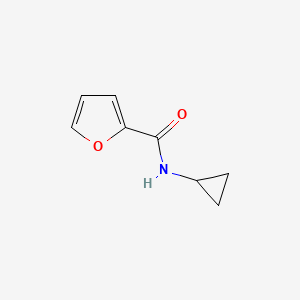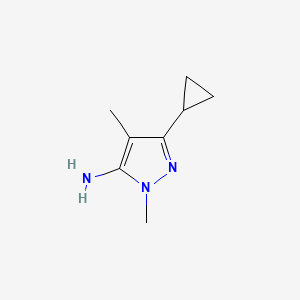
5-Chloro-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol: is a synthetic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties. This particular compound is characterized by the presence of a chlorine atom at the 5th position and a bulky tetramethyloctyl group at the 7th position on the quinoline ring, which may contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a quinoline derivative, such as 8-hydroxyquinoline.
Alkylation: The bulky tetramethyloctyl group is introduced at the 7th position through a Friedel-Crafts alkylation reaction using an appropriate alkyl halide and a Lewis acid catalyst like aluminum chloride (AlCl3).
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form dihydroquinoline derivatives using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Amino or thioquinoline derivatives.
Aplicaciones Científicas De Investigación
5-Chloro-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer and antimalarial activities. It may act as a chelator for metal ions, which is useful in treating diseases like Alzheimer’s.
Industry: Utilized in the development of new materials and chemical sensors due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 5-Chloro-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol involves its interaction with molecular targets and pathways:
Metal Chelation: The compound can chelate metal ions like copper and zinc, disrupting metal-dependent biological processes.
Enzyme Inhibition: It may inhibit enzymes involved in DNA replication and repair, leading to anticancer effects.
Membrane Disruption: The bulky tetramethyloctyl group may interact with cell membranes, affecting membrane integrity and function.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-7-iodoquinolin-8-ol: Known for its antimicrobial and antifungal properties.
5-Chloro-8-hydroxyquinoline: Used as an antiseptic and disinfectant.
Clioquinol (5-chloro-7-iodo-quinolin-8-ol): Investigated for its potential in treating Alzheimer’s disease due to its metal chelation properties.
Uniqueness
5-Chloro-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol: stands out due to the presence of the bulky tetramethyloctyl group, which may enhance its lipophilicity and membrane interaction capabilities, potentially leading to unique biological activities not observed in other quinoline derivatives.
Propiedades
| 60877-71-6 | |
Fórmula molecular |
C21H30ClNO |
Peso molecular |
347.9 g/mol |
Nombre IUPAC |
5-chloro-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol |
InChI |
InChI=1S/C21H30ClNO/c1-7-14(12-21(5,6)13-20(2,3)4)16-11-17(22)15-9-8-10-23-18(15)19(16)24/h8-11,14,24H,7,12-13H2,1-6H3 |
Clave InChI |
BIOCXZRNGAONGT-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC(C)(C)CC(C)(C)C)C1=CC(=C2C=CC=NC2=C1O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethylbenzamide](/img/structure/B12893754.png)


![N-[(1E)-2-(Triphenyl-lambda~5~-phosphanylidene)ethylidene]benzenecarbothioamide](/img/structure/B12893769.png)








![4-(Difluoromethyl)-2-(methylthio)benzo[d]oxazole](/img/structure/B12893819.png)
